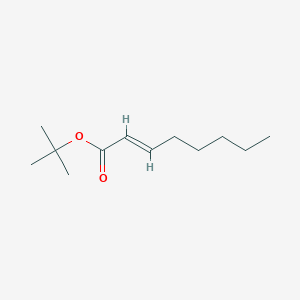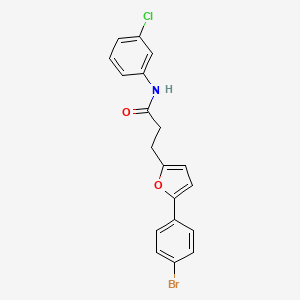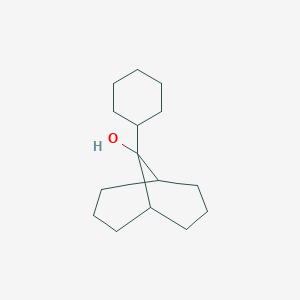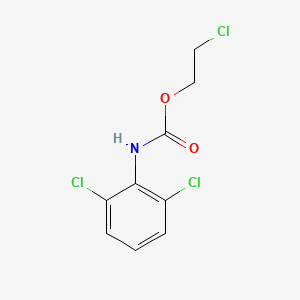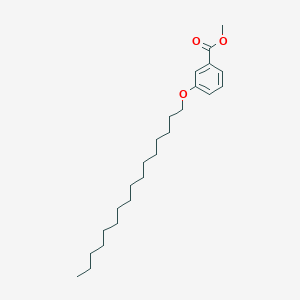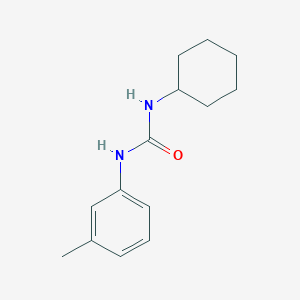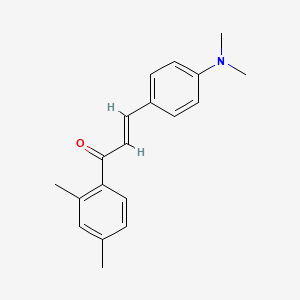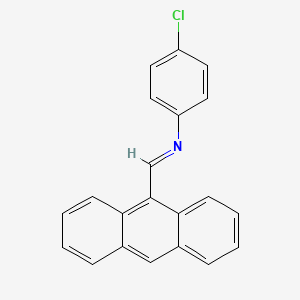
N-(9-anthracenylmethylene)-4-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-9-anthrylmethylidene]-4-chloroaniline is an organic compound that features an anthracene moiety linked to a 4-chloroaniline group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-9-anthrylmethylidene]-4-chloroaniline typically involves the condensation reaction between 9-anthraldehyde and 4-chloroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for N-[(E)-9-anthrylmethylidene]-4-chloroaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-9-anthrylmethylidene]-4-chloroaniline can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-[(E)-9-anthrylmethylidene]-4-chloroaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of N-[(E)-9-anthrylmethylidene]-4-chloroaniline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its anthracene and aniline moieties. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-9-anthrylmethylidene]-2-chloroaniline
- N-[(E)-9-anthrylmethylidene]-4-bromoaniline
- N-[(E)-9-anthrylmethylidene]-4-fluoroaniline
Uniqueness
N-[(E)-9-anthrylmethylidene]-4-chloroaniline is unique due to the presence of both the anthracene and 4-chloroaniline moieties, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the fields of organic electronics and biological research.
Properties
CAS No. |
32745-92-9 |
|---|---|
Molecular Formula |
C21H14ClN |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
1-anthracen-9-yl-N-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C21H14ClN/c22-17-9-11-18(12-10-17)23-14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-14H |
InChI Key |
GEDARKPRBPDLKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



